N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

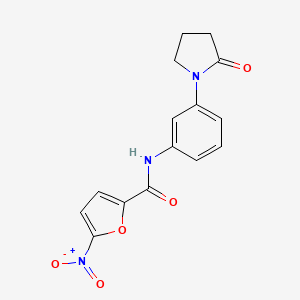

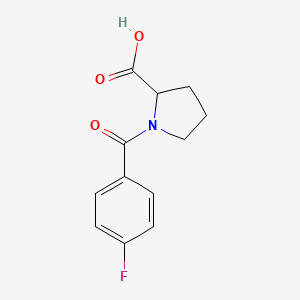

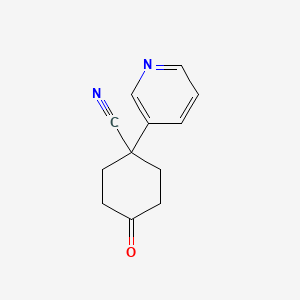

“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a methylbenzamide moiety .

Molecular Structure Analysis

The molecular structure of this compound can be elucidated using techniques such as X-ray diffraction, FT-IR, 1H NMR, and mass spectroscopy . The presence of the oxadiazole ring, methoxyphenyl group, and methylbenzamide moiety would be key features in its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is subjected . For instance, it might undergo reactions typical of oxadiazoles, methoxyphenyls, and benzamides.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . These could include its solubility, melting point, boiling point, and spectral properties, among others.Scientific Research Applications

Enzyme Activity Modulation

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide and its derivatives have been studied for their impact on enzyme activities. For instance, a compound containing bis-1,3,4-oxadiazole rings showed activation of GOT and GPT enzymes and inhibitory effects on γ-GT enzyme activities (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antimicrobial and Antitumor Properties

Research indicates that derivatives of this compound exhibit potential antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Moreover, certain compounds within this group have demonstrated antiproliferative activity against human tumor cell lines such as A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Pharmacological Potential

The pharmacological potential of 1,3,4-oxadiazole derivatives, including compounds related to this compound, has been studied. These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, revealing various biological activities and potentials for therapeutic applications (Faheem, 2018).

Synthesis and Characterization

The synthesis and structural characterization of derivatives of this compound have been a subject of study, providing foundational knowledge for further research in their applications (Taha, Ismail, Imran, & Khan, 2014).

Anticonvulsive Activity

Some derivatives of this compound have been synthesized and evaluated for their anticonvulsive activity, showing significant potency in this area (Tsitsa et al., 1989).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They may also interact with nucleic acids, enzymes, and globular proteins .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of Caspase 3 and Caspase 8 can trigger apoptosis, a programmed cell death pathway . This can lead to the death of cancer cells, thereby inhibiting tumor growth.

Pharmacokinetics

It’s worth noting that the bioavailability of similar compounds can be influenced by factors such as their lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

The result of the compound’s action is likely to be cell apoptosis, given its potential interaction with Caspase 3 and Caspase 8 . This can lead to the death of cancer cells, thereby inhibiting tumor growth.

Biochemical Analysis

Biochemical Properties

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound’s interaction with proteins such as β-glucuronidase suggests its potential role in modulating glycosylation processes, which are crucial for protein folding and stability . These interactions highlight the compound’s potential as a therapeutic agent in diseases where oxidative stress and protein misfolding are implicated.

Cellular Effects

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound modulates gene expression by affecting transcription factors and signaling molecules, leading to changes in cellular metabolism and function. For example, it can upregulate antioxidant genes, enhancing the cell’s ability to combat oxidative damage . Additionally, its impact on cellular metabolism includes the modulation of metabolic fluxes, which can alter the production and utilization of key metabolites.

Molecular Mechanism

The molecular mechanism of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For instance, its binding to β-glucuronidase results in enzyme inhibition, which can affect glycosylation processes . Additionally, the compound can interact with transcription factors, altering gene expression and subsequently influencing cellular functions. These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its biological activity, influencing cellular functions such as gene expression and metabolic processes over time . These findings suggest that the compound could be a viable candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and modulation of metabolic pathways . At higher doses, toxic effects have been observed, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of dosage optimization in potential therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is involved in several metabolic pathways. It interacts with enzymes such as β-glucuronidase, influencing glycosylation processes and protein stability . The compound also affects metabolic fluxes, altering the levels of key metabolites involved in oxidative stress and inflammation . These interactions suggest that the compound could play a role in modulating metabolic pathways associated with various diseases.

Transport and Distribution

Within cells and tissues, N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is crucial for its activity and function. The compound is directed to specific compartments within the cell, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These localizations enable the compound to interact with key biomolecules and influence cellular processes such as protein folding, oxidative stress response, and energy metabolism .

Properties

IUPAC Name |

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-5-3-6-12(9-11)15(21)18-17-20-19-16(23-17)13-7-4-8-14(10-13)22-2/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAIXQCFKQCSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione](/img/structure/B2801954.png)

![1-chloro-N-[(furan-2-yl)methyl]-N-[(pyridin-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2801956.png)

![5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2801964.png)